
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dicyclopropyl groups and a pyrazole ring with a carboxylic acid functional group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
The synthesis of 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of dicyclopropyl groups. The pyrazole ring is then constructed, and the carboxylic acid group is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反応の分析
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.
類似化合物との比較
Compared to other similar compounds, 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid stands out due to its unique structural features and potential applications. Similar compounds include:
1-(2,6-Dicyclopropylpyrimidin-4-yl)-piperidin-4-ylamine: Shares the pyrimidine ring but differs in the attached functional groups.
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane: Another compound with a similar pyrimidine ring but different ring structures attached. These compounds may have different chemical properties and applications, highlighting the uniqueness of this compound.
特性
分子式 |
C14H14N4O2 |
|---|---|
分子量 |
270.29 g/mol |
IUPAC名 |
1-(2,6-dicyclopropylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H14N4O2/c19-14(20)10-5-6-18(17-10)12-7-11(8-1-2-8)15-13(16-12)9-3-4-9/h5-9H,1-4H2,(H,19,20) |
InChIキー |
YUWXLTIGCVROSJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=NC(=N2)C3CC3)N4C=CC(=N4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


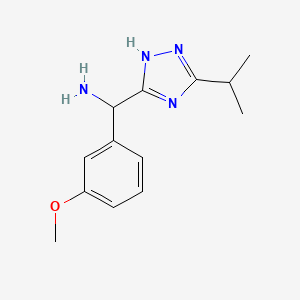
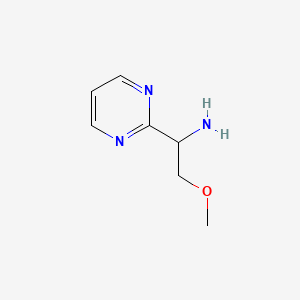
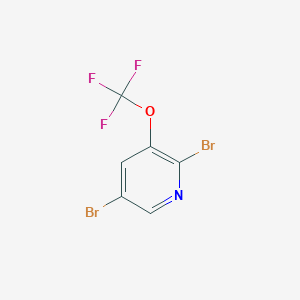
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793128.png)
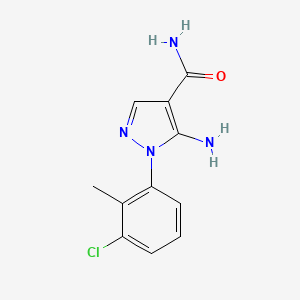
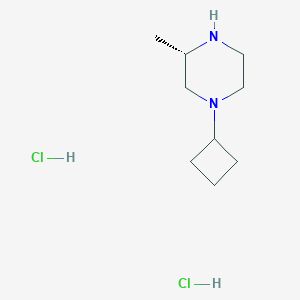
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11793160.png)
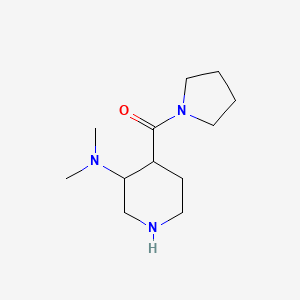
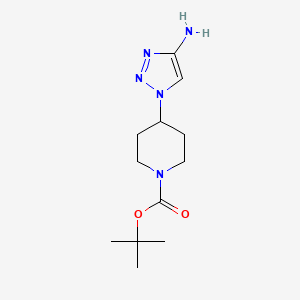
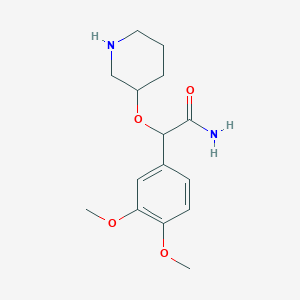


![6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11793201.png)

